molecular formula C6H3BrO2S B8810646 5-Bromothiophene-2,3-dicarbaldehyde

5-Bromothiophene-2,3-dicarbaldehyde

Cat. No.: B8810646
M. Wt: 219.06 g/mol
InChI Key: CJALNXQQXPYSRB-UHFFFAOYSA-N
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Description

5-Bromothiophene-2,3-dicarbaldehyde is a heteroaromatic compound featuring a thiophene ring substituted with bromine at the 5-position and aldehyde groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing fused heterocycles and functional materials.

Properties

Molecular Formula

C6H3BrO2S

Molecular Weight

219.06 g/mol

IUPAC Name

5-bromothiophene-2,3-dicarbaldehyde

InChI

InChI=1S/C6H3BrO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H

InChI Key

CJALNXQQXPYSRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=O)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

5-Fluorothiophene-2,3-dicarbaldehyde

  • Structure : Fluorine substituent at the 5-position.
  • Synthesis : Reacted with indoles in acetic acid at 100°C to form fluorinated indolobenzothiophenes with antibacterial activity .
  • Applications : Hybrid antibacterials targeting Staphylococcus aureus and MRSA, with MIC values determined via two-fold dilution .
  • Yield : Target compounds isolated via silica gel chromatography, with yields influenced by eluent ratios (e.g., ethyl acetate/cyclohexane mixtures) .

Thiophene-2,3-dicarbaldehyde (Unsubstituted)

  • Structure: No substituents on the thiophene ring.
  • Synthesis : Utilized in phosphine-assisted annulation with maleimides to yield benzo[b]thiophene-5,6-dicarboximides (photophysical applications) .
  • Functionalization: Bromo derivatives enable metal-catalyzed coupling for introducing cyano/aryl groups .

Benzene-Based Dicarbaldehydes

5-Bromobenzene-1,3-dicarbaldehyde (5-Bromoisophthalaldehyde)

  • Structure : Bromine at the 5-position of a benzene ring.
  • Safety : Classified under GHS with precautions for inhalation and skin contact .
  • Applications : Intermediate in macrocyclic compound synthesis, though specific uses less documented compared to thiophene analogs .

5-Hydroxybenzene-1,3-dicarbaldehyde

  • Structure : Hydroxyl group at the 5-position.
  • Characterization : Single-crystal X-ray analysis confirms planar geometry and supramolecular interactions via hydrogen bonding .

Acene-Based Dicarbaldehydes

Naphthalene-2,3-dicarbaldehyde

  • Synthesis : Generated via Grignard reactions (e.g., o-phthalaldehyde + trimethylbenzylmagnesium bromide) with yields up to 25% .
  • Reactivity : Forms iminium ions and enamines in iterative sequences for acene elongation .

Anthracene-2,3-dicarbaldehyde

  • Synthesis : Modified Malloupi-Lepage method improves yield and selectivity over conventional multi-step routes .
  • Applications: Potential organic semiconductors due to extended π-conjugation .

Alicyclic Dicarbaldehydes

Bicyclo[2.2.2]octene-2,3-dicarbaldehyde

  • Structure: Non-aromatic bicyclic system.
  • Synthesis : Ir-catalyzed asymmetric Tishchenko reaction yields enantiomerically enriched products (83% NMR yield) .
  • Characterization : ESI-HRMS and IR confirm aldehyde functionalities and ring strain .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituent Synthesis Yield Applications References
5-Bromothiophene-2,3-dicarbaldehyde C₆H₃BrO₂S 219.06 g/mol Br (5-position) Not reported Organic synthesis, materials
5-Fluorothiophene-2,3-dicarbaldehyde C₆H₃FO₂S 158.15 g/mol F (5-position) 22–50% Antibacterial hybrids
Anthracene-2,3-dicarbaldehyde C₁₆H₁₀O₂ 234.25 g/mol None Improved yields Organic semiconductors
5-Bromobenzene-1,3-dicarbaldehyde C₈H₅BrO₂ 213.03 g/mol Br (5-position) Not reported Macrocyclic intermediates
Bicyclo[2.2.2]octene-2,3-dicarbaldehyde C₁₀H₁₂O₂ 164.20 g/mol None 83% (NMR) Asymmetric catalysis

Key Research Findings

  • Electronic Effects : Bromine in this compound enhances electrophilicity at the aldehyde groups compared to fluorine, favoring nucleophilic additions .
  • Steric Considerations : Bulkier acene dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde) face synthesis challenges due to poor solubility and selectivity, addressed via modified one-pot procedures .
  • Biological Activity : Fluorinated thiophene hybrids exhibit potent antibacterial activity (MIC ≤ 4 µg/mL), while brominated analogs remain underexplored in this context .

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